Amino 2,2,2-trifluoroacetate
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Overview
Description
Amino 2,2,2-trifluoroacetate is an organofluorine compound characterized by the presence of an amino group and a trifluoromethyl group attached to an acetate backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Amino 2,2,2-trifluoroacetate can be synthesized through several methods. One common approach involves the reaction of trifluoroacetic acid with an appropriate amine under controlled conditions. For example, the reaction of trifluoroacetic acid with an amino alcohol can yield the desired compound . Another method involves the use of trifluoroacetyl chloride as a starting material, which reacts with an amine to form the amino trifluoroacetate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
Amino 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield trifluoroacetate oxides, while substitution reactions can produce a variety of substituted trifluoroacetates .
Scientific Research Applications
Amino 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of amino 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to participate in various biochemical pathways, often by stabilizing reactive intermediates or altering the electronic properties of the molecule . This can lead to increased efficacy in pharmaceutical applications and improved performance in industrial processes.
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic acid: A strong organic acid with similar trifluoromethyl functionality.
Ethyl trifluoroacetate: An ester derivative used in organic synthesis.
Trifluoroacetyl chloride: A reactive intermediate used in the synthesis of trifluoroacetate derivatives.
Uniqueness
Amino 2,2,2-trifluoroacetate is unique due to the presence of both an amino group and a trifluoromethyl group, which confer distinct chemical reactivity and stability. This combination makes it particularly valuable in applications requiring both nucleophilic and electrophilic properties .
Properties
IUPAC Name |
amino 2,2,2-trifluoroacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F3NO2/c3-2(4,5)1(7)8-6/h6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLZTCOPOODXRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)ON |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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